molecular formula C13H15N3O2S B2963241 N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 1797714-20-5

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B2963241
CAS No.: 1797714-20-5
M. Wt: 277.34
InChI Key: ALUOXKVZDULRCU-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a 1,3-thiazol-2-yl group at the 1-position and a furan-2-carboxamide moiety at the 4-position. The thiazole ring introduces unique electronic and steric properties, distinguishing it from related piperidine derivatives.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(11-2-1-8-18-11)15-10-3-6-16(7-4-10)13-14-5-9-19-13/h1-2,5,8-10H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUOXKVZDULRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with a furan-2-carboxylic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be performed under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key structural differences between the target compound and analogs lie in the piperidine substituents and aryl/amide groups:

Compound Name Piperidine Substituent Aryl/Amide Group Key Features
Target Compound 1,3-Thiazol-2-yl Furan-2-carboxamide Thiazole enhances rigidity; potential metabolic stability
Furanylfentanyl 2-Phenylethyl Phenyl + furan-2-carboxamide High µ-opioid receptor affinity
para-Fluoro Furanylfentanyl 2-Phenylethyl 4-Fluorophenyl + furan-2-carboxamide Fluorine increases lipophilicity
N-[1-(2-Methoxyethyl)piperidin-4-yl]furan-2-carboxamide 2-Methoxyethyl Furan-2-carboxamide Methoxy group improves solubility

Structural Implications :

  • Thiazole vs. Phenethyl : The thiazole ring in the target compound may reduce opioid receptor binding (unlike phenethyl in fentanyl analogs) but could confer activity at other targets (e.g., antimicrobial or kinase inhibition) .
  • Furan Carboxamide : Shared with Furanylfentanyl, this group contributes to π-π stacking interactions in receptor binding .

Pharmacological and Toxicological Profiles

While the target compound’s exact activity is unconfirmed, comparisons to structurally related compounds suggest hypotheses:

  • Opioid Receptor Affinity: Furanylfentanyl: Binds µ-opioid receptors with potency ~10–20× morphine, leading to high overdose risk . Thiazole-containing compounds are prevalent in antiviral and anticancer agents .
  • Metabolism: Furanylfentanyl: Metabolized via cytochrome P450 enzymes, producing norfuranylfentanyl . Target Compound: Thiazole rings are resistant to oxidative metabolism, possibly extending half-life compared to furan-based analogs .

Legal and Regulatory Status

  • Controlled Analogs :
    • Furanylfentanyl and para-fluoro furanylfentanyl are Schedule I substances under the 1961 Single Convention due to opioid activity .
    • Acryloylfentanyl and 4-fluoroisobutyrfentanyl are similarly regulated .
  • Target Compound: No current regulatory status is reported. Its structural divergence from controlled analogs may delay legal classification.

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety linked to a piperidine ring and a furan-2-carboxamide group. Its chemical structure can be represented as follows:

N 1 1 3 thiazol 2 yl piperidin 4 yl furan 2 carboxamide\text{N 1 1 3 thiazol 2 yl piperidin 4 yl furan 2 carboxamide}

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The presence of the thiazole moiety in this compound is hypothesized to enhance cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptosis-related proteins such as Bcl-2 .

Anticonvulsant Effects

In addition to antitumor activity, thiazole-containing compounds have demonstrated anticonvulsant properties. A structure-activity relationship analysis revealed that modifications in the phenyl ring significantly impact anticonvulsant efficacy. For example, certain analogues showed a marked reduction in seizure activity in animal models .

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives suggest that specific substitutions on the thiazole and piperidine rings are crucial for enhancing biological activity. For instance:

Compound ModificationBiological Activity
Methyl group at position 4 of the phenyl ringIncreased cytotoxicity
Replacement of N,N-dimethyl with phenyl groupEnhanced antitumor effects
Electron-donating groups on the phenyl ringImproved anticonvulsant properties

Study 1: Anticancer Activity

A study evaluated the anticancer potential of various thiazole derivatives, including this compound. The findings indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, suggesting that this compound could serve as a lead for further development .

Study 2: Anticonvulsant Screening

Another investigation screened several thiazole derivatives for anticonvulsant activity using the pentylenetetrazol (PTZ) model in mice. Results showed that specific modifications led to significant reductions in seizure duration and frequency, highlighting the therapeutic potential of these compounds in epilepsy management .

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